![molecular formula C17H18N2O3S B586225 N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine CAS No. 1795785-71-5](/img/structure/B586225.png)

N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

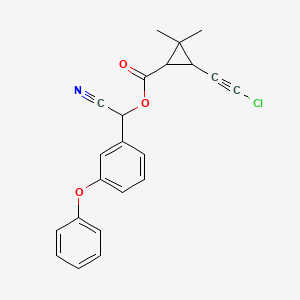

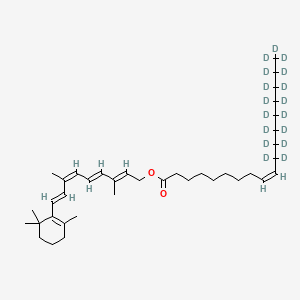

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the acetyl, benzyl, and pyridinyl groups attached to the cysteine molecule. These groups would likely influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the additional groups attached to the cysteine molecule. For example, the presence of the pyridinyl group could potentially make the compound more polar and increase its solubility in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Metabolism

Research on related cysteine derivatives has explored their synthesis, metabolism, and potential applications. A study by Stekol (1948) highlighted the synthesis of S-benzylthiopyruvic acid and its conversion to N-acetyl-S-benzyl-L-cysteine in rats, shedding light on the metabolic pathways of cysteine derivatives (Stekol, 1948). This work suggests a broader context for the use and study of compounds like N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine in understanding metabolic processes.

Corrosion Inhibition

Fu et al. (2011) investigated l-Cysteine and its derivatives, including N-Acetyl-l-Cysteine and N-Acetyl-S-Benzyl-l-Cysteine, as corrosion inhibitors for mild steel. Their study found these compounds effectively suppress both anodic and cathodic reactions, indicating the potential of cysteine derivatives in corrosion prevention (Fu et al., 2011).

Complex Formation with Metals

Rau et al. (1998) explored the formation of platinum(II) and palladium(II) complexes with l-cysteine-derived ligands. Their research provides insights into the structural and kinetic aspects of metal coordination with cysteine derivatives, which could have implications for the development of therapeutic agents or chemical catalysts (Rau et al., 1998).

Metabolism of Acrylamide

Hartmann et al. (2009) identified N-acetyl-S-(1-carbamoyl-2-hydroxy-ethyl)-l-cysteine as a human metabolite of acrylamide, providing a basis for understanding the metabolism of toxic substances and the role of cysteine derivatives in detoxification processes (Hartmann et al., 2009).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2R)-3-[(4-pyridin-2-ylphenyl)methylsulfanyl]-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-12(20)19-16(17(21)22)11-23-10-13-5-7-14(8-6-13)15-4-2-3-9-18-15/h2-9,16H,10-11H2,1H3,(H,19,20)(H,21,22)/t16-/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBPUXNKKKMWON-AVSFSGARSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC1=CC=C(C=C1)C2=CC=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@@H](CSCC1=CC=C(C=C1)C2=CC=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Acetyl-d3)-S-[4-(2-pyridinyl)benzyl]-L-cysteine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride](/img/structure/B586155.png)

![1-Amino-3-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-1-oxopropane-2-sulfonic acid](/img/structure/B586156.png)